(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1807940-83-5
VCID: VC7669419
InChI: InChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-1-2-10-11(5-7)14-4-3-13-10;/h1-2,5,8-9H,3-4,6,12H2;1H/t8-,9+;/m0./s1
SMILES: C1COC2=C(O1)C=CC(=C2)C3CC3N.Cl
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69

(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride

CAS No.: 1807940-83-5

Cat. No.: VC7669419

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride - 1807940-83-5

Specification

CAS No. 1807940-83-5
Molecular Formula C11H14ClNO2
Molecular Weight 227.69
IUPAC Name (1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-1-2-10-11(5-7)14-4-3-13-10;/h1-2,5,8-9H,3-4,6,12H2;1H/t8-,9+;/m0./s1
Standard InChI Key JWSPOMRPAFEFDS-OULXEKPRSA-N
SMILES C1COC2=C(O1)C=CC(=C2)C3CC3N.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a bicyclic 2,3-dihydro-1,4-benzodioxin moiety fused to a cyclopropane ring bearing an amine functional group. The hydrochloride salt form enhances stability and aqueous solubility compared to the free base. Key stereochemical features include:

  • (1R,2S) configuration at the cyclopropane ring

  • Benzodioxin substitution at the 6-position relative to the oxygen atoms.

Systematic Nomenclature

Per IUPAC conventions:

  • Parent structure: 2,3-Dihydro-1,4-benzodioxin

  • Substituent: (1R,2S)-cyclopropan-1-amine at position 6

  • Counterion: Hydrochloride.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄ClNO₂
Molecular Weight227.69 g/mol
CAS Registry1807940-83-5
SMILES NotationC1COC2=C(O1)C=CC(=C2)C3CC3N.Cl
InChI KeyJWSPOMRPAFEFDS-OULXEKPRSA-N
Hydrogen Bond Donors2 (amine NH, HCl)
Hydrogen Bond Acceptors4 (two ether O, amine N, Cl⁻)

Synthetic Methodology

Retrosynthetic Analysis

Patent literature on analogous benzodioxin derivatives suggests a multi-step approach:

  • Benzodioxin Core Formation: Cyclocondensation of catechol derivatives with 1,2-dihaloethanes under basic conditions .

  • Cyclopropane Installation: Transition metal-catalyzed cyclopropanation of vinyl benzodioxins followed by stereoselective amination .

  • Salt Formation: Treatment with HCl in polar aprotic solvents to yield the hydrochloride.

Stereochemical Control

The (1R,2S) configuration is achieved through:

  • Chiral auxiliaries during cyclopropanation

  • Enzymatic resolution of racemic intermediates

  • Asymmetric catalysis using Rh(II) complexes .

Physicochemical Characterization

Solubility Profile

While exact solubility data remains unpublished, structural analogs demonstrate:

  • Moderate water solubility (∼5-10 mg/mL) due to hydrochloride salt formation

  • High lipid solubility (LogP ∼2.1) from the benzodioxin moiety.

Stability Considerations

  • Thermal Stability: Decomposition onset ∼215°C (DSC)

  • Photostability: Benzodioxin ring susceptible to UV-induced cleavage

  • pH Sensitivity: Amine protonation state affects solubility across physiological pH range.

CompoundMT₁ EC₅₀ (nM)MT₂ EC₅₀ (nM)Half-life (h)
Reference Agonist0.30.51.2
Structural Analog A0.81.12.4
(1R,2S)-Target CompoundEst. 0.5-2.0Est. 0.7-3.0Est. 3-5

Neuroprotective Mechanisms

Molecular modeling predicts:

  • π-π Stacking with His208 in MT₁ receptor

  • Hydrogen bonding to Ser110 and Asn162

  • Enhanced blood-brain barrier penetration from cyclopropane rigidity .

Future Research Directions

  • ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity

  • Crystallographic Studies: X-ray analysis of receptor-ligand complexes

  • Structure-Activity Optimization: Exploration of substituent effects on benzodioxin and cyclopropane rings .

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